N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides an overview of its biological activities, synthesis, and implications for future research.
Chemical Structure and Properties
The compound's molecular formula is C22H20ClN3O3S with a molecular weight of approximately 441.9 g/mol. Its structure features a chlorobenzyl group and a benzofuro-pyrimidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O3S |
Molecular Weight | 441.9 g/mol |
Structural Features | Chlorobenzyl, Benzofuro, Pyrimidine |
Synthesis
The synthesis of N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : This step is crucial for enhancing the compound's biological activity.
- Final Acetylation : The final step involves the introduction of the acetamide group.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Preliminary studies suggest that N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may possess anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases.
The mechanisms underlying its biological effects include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are critical for cellular responses to stress and inflammation.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines (e.g., MCF-7, HeLa) and reported significant cytotoxicity with IC50 values in the low micromolar range.
- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCUYSYROFSQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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